N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide
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Overview
Description
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide is a synthetic compound known for its potential applications in various scientific fields. This compound is characterized by its complex molecular structure, which includes an oxazole ring, a piperidinyl group, and a methoxyphenyl group. It has garnered attention due to its potential biological activities and its role in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide is the activated factor X (FXa) in the coagulation cascade . FXa plays a crucial role in the blood clotting process, where it catalyzes the conversion of prothrombin to thrombin .
Mode of Action
This compound acts as a direct inhibitor of FXa . It binds to the active site of FXa, resulting in a rapid onset of inhibition . This compound has a high selectivity for FXa over other human coagulation proteases, with an inhibitory constant of 0.08 nM for human FXa .
Biochemical Pathways
By inhibiting FXa, this compound prevents the generation of thrombin, a key enzyme in the coagulation cascade . Thrombin is responsible for converting fibrinogen into fibrin, which forms the structural basis of a blood clot . Therefore, the inhibition of FXa leads to a reduction in thrombin generation and, consequently, a decrease in blood clot formation .
Pharmacokinetics
This compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl this compound has been identified as the major circulating metabolite in humans, but it is inactive against human FXa .
Result of Action
The inhibition of FXa by this compound results in a reduction in thrombin generation . This leads to a decrease in blood clot formation, thereby preventing thromboembolic diseases . Preclinical studies have demonstrated its dose-dependent antithrombotic efficacy at doses that preserved hemostasis .
Biochemical Analysis
Cellular Effects
It is believed to influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is believed that the compound’s effects may change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is believed that the compound’s effects may vary with dosage, potentially including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is believed that the compound may interact with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is believed that the compound may interact with various transporters or binding proteins and may have effects on its localization or accumulation .
Subcellular Localization
It is believed that the compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide typically involves multiple steps. One common method starts with the reaction of 4-chloronitrobenzene with piperidine to form an intermediate. This intermediate undergoes further reactions, including oxidation and cyclization, to form the final product. Sodium chlorite is often used as an oxidizing agent in these reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistency and scalability. The purification of intermediates and the final product is typically achieved through recrystallization or slurry methods, avoiding the need for column chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The piperidinyl group can be oxidized to form lactams.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Sodium chlorite, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions include various intermediates that lead to the final compound. These intermediates often contain functional groups such as amines, lactams, and substituted phenyl rings .
Scientific Research Applications
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of specific enzymes, such as factor Xa, which plays a role in blood coagulation.
Biological Research: The compound is used in studies related to its effects on cellular pathways and its potential therapeutic benefits.
Industrial Applications: It is explored for its use in the synthesis of other complex molecules and as a potential lead compound in drug development.
Comparison with Similar Compounds
Similar Compounds
Rivaroxaban: A structurally related compound used as an anticoagulant.
Edoxaban: Another anticoagulant with a similar mechanism of action.
Uniqueness
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical properties. Its high selectivity for factor Xa and its potential for modification make it a valuable compound for further research and development .
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-28-18-11-10-16(13-17(18)25-12-6-5-9-20(25)26)24-21(27)22-23-14-19(29-22)15-7-3-2-4-8-15/h2-4,7-8,10-11,13-14H,5-6,9,12H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXKGDSFZXWDKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=NC=C(O2)C3=CC=CC=C3)N4CCCCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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